molecular formula C7H12ClN3O2 B1377313 2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride CAS No. 1375847-55-4

2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride

Cat. No.: B1377313
CAS No.: 1375847-55-4
M. Wt: 205.64 g/mol
InChI Key: IXNWUFHBLWVUFX-UHFFFAOYSA-N
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Description

2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is a bicyclic organic compound belonging to the imidazolidine and piperazine classes. It is supplied by American Elements as a high-purity material (≥99%) for life science research and industrial applications, with packaging options ranging from milligram to bulk quantities .

Properties

IUPAC Name

2-methyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-9-6(11)5-4-8-2-3-10(5)7(9)12;/h5,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNWUFHBLWVUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CNCCN2C1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375847-55-4
Record name 2-methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazolidine with a suitable piperazine derivative in the presence of a strong acid, such as hydrochloric acid, to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions (temperature, pressure, and pH), and efficient purification techniques such as crystallization or chromatography to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that derivatives of piperazine compounds exhibit promising anticancer properties. For instance, studies have shown that certain piperazine derivatives can inhibit DNA ligase, which is crucial for DNA repair mechanisms in cancer cells. This inhibition can lead to increased apoptosis in cancerous cells, making it a target for anticancer drug development .

Antimicrobial Properties : Compounds similar to 2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride have demonstrated antibacterial and antifungal activities. The mechanism often involves disrupting cellular processes in microorganisms, which could be leveraged for developing new antibiotics .

Neuropharmacology : There is growing interest in the neuropharmacological effects of piperazine derivatives. Some studies suggest that these compounds may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can yield various derivatives with modified pharmacological profiles. These derivatives can be tailored for specific therapeutic targets, enhancing their efficacy and reducing side effects.

Case Study 1: Anticancer Research

A study explored the anticancer effects of a series of piperazine derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of piperazine-based compounds against resistant strains of bacteria. The findings revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibiotic agents .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of DNA ligase leading to apoptosisSignificant cytotoxicity observed in various cancer cell lines
Antimicrobial PropertiesEfficacy against bacterial and fungal infectionsPotent activity against resistant strains like S. aureus
NeuropharmacologyModulation of neurotransmitter systemsPotential therapeutic benefits for anxiety and depression

Mechanism of Action

The mechanism of action of 2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting antimicrobial effects.

Comparison with Similar Compounds

Structural Analogs: Alkyl-Substituted Derivatives

The most direct analogs differ in alkyl substituents on the imidazolidine ring. Key examples include:

Property 2-Methyl Derivative 2-Ethyl Derivative (CAS 1375897-49-6)
Molecular Formula ~C₇H₁₂ClN₃O₂ C₈H₁₄ClN₃O₂
Molecular Weight ~205.6 g/mol 219.67 g/mol
Substituent Methyl (-CH₃) Ethyl (-CH₂CH₃)
Storage Room temperature Room temperature
Applications Life science research Life science research

Key Differences :

  • The ethyl substituent increases molecular weight by ~14 g/mol, enhancing lipophilicity, which may affect solubility and membrane permeability in biological systems.
  • Both derivatives lack publicly available safety data, highlighting the need for customized handling protocols .

Heterocyclic Core Variants

Compounds with related bicyclic cores but differing in ring systems or substituents:

(a) Imidazo[1,5-a]pyridine Derivatives
  • 2-Methylimidazo[1,5-a]pyridinium ([L0]⁺) : Synthesized from formaldehyde, methylamine hydrochloride, and 2-pyridinecarbaldehyde. Metal ion coordination (e.g., Cd²⁺) modifies photoluminescent properties, suggesting applications in materials science .
(b) Imidazo[5,1-d][1,2,3,5]tetrazine Derivatives
  • Compound IIIg (): Contains a carboxylate ester and methylpiperazine group. Exhibits a melting point of 183–185°C, purity of 97.8%, and distinct IR peaks (e.g., 1743 cm⁻¹ for ester C=O). Its imidazo-tetrazine core differs from the target compound’s imidazolidino-piperazine system, likely altering chemical stability and reactivity .

Pharmacologically Active Compounds

  • Epinastine Hydrochloride : A dibenzo-imidazoazepine used as an antihistamine. It demonstrates stringent pharmacopeial standards (98.0–102.0% purity) and a complex fused-ring structure, contrasting with the simpler bicyclic core of the target compound .
  • Its synthesis involves formaldehyde and triethylamine, a route that may inform derivative preparation for the target compound .

Biological Activity

2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride, also known by its chemical formula C7H12ClN3O2C_7H_{12}ClN_3O_2 and CAS number 1375909-46-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H12ClN3O2C_7H_{12}ClN_3O_2
  • Molecular Weight : 205.64 g/mol
  • Appearance : White powder
  • Storage Conditions : Room temperature

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with cellular mechanisms and potential therapeutic applications in oncology and other fields.

Anticancer Activity

Recent studies have highlighted the compound's potential as a mitotic inhibitor , which can sensitize cancer cells to apoptosis. For instance, a related class of piperazine-based compounds has shown effectiveness in inducing mitotic arrest in colon cancer cells. This mechanism is crucial as it enhances the sensitivity of cancer cells to apoptotic signals, leading to increased cell death in malignant tissues while sparing normal cells .

Table 1: Comparative Anticancer Activity of Piperazine Derivatives

Compound NameTypeMechanism of ActionED50 (µM)Target Cancer Type
AK301Piperazine derivativeTubulin polymerization inhibition0.115Colon Cancer
2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione HClNovel compoundMitotic arrestTBDTBD

The primary mechanism through which this compound exerts its biological effects is through modulation of microtubule dynamics. This leads to:

  • Mitotic Arrest : Disruption of normal spindle formation during cell division.
  • Increased Apoptosis : Sensitization of cancer cells to death ligands such as TNF (Tumor Necrosis Factor).

In vitro studies indicate that compounds with similar structures can slow down tubulin polymerization without completely inhibiting it, thereby causing the formation of multiple microtubule organizing centers (MTOCs) which are critical for proper cell division .

Study on Cytotoxicity and Selectivity

A recent investigation into the cytotoxic effects of piperazine derivatives demonstrated that while some compounds showed significant activity against cancer cell lines (e.g., HT29 colon cancer cells), they exhibited lower toxicity towards normal fibroblast cells. This selectivity is vital for developing safer anticancer therapies that minimize damage to healthy tissues .

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of imidazolidino-piperazine derivatives typically involves multi-step reactions with careful optimization of solvents, temperatures, and catalysts. For example, pyrazolo[1,5-a]pyrazine derivatives are synthesized via nucleophilic substitution or cyclization reactions in methanol under reflux (60–80°C), followed by cooling and filtration to isolate crystalline products . For the target compound, analogous steps may include:

Cyclization : Use of hydrazine derivatives or carbonyl precursors to form the imidazolidino ring.

Methylation : Introduction of the methyl group via alkylating agents (e.g., methyl iodide) under basic conditions.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Characterization requires a combination of techniques:
  • 1H/13C NMR : Confirm the presence of methyl groups (δ 1.2–1.5 ppm for CH₃) and piperazine/imidazolidine ring protons (δ 3.0–4.0 ppm). Carbonyl groups (C=O) appear at ~170 ppm in 13C NMR .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different cell lines?

  • Methodological Answer : Discrepancies in activity (e.g., antiproliferative IC₅₀ values) may arise from variations in cell line sensitivity or experimental design. To address this:

Standardize Assays : Use consistent protocols (e.g., MTT assay, 48-hour incubation) and control compounds (e.g., doxorubicin) .

Validate Solubility : Ensure the compound is fully dissolved in DMSO (<0.1% final concentration) to avoid precipitation artifacts.

Dose-Response Curves : Test a wide concentration range (0.1–100 µM) with triplicate measurements .
For example, pyrazolo[1,5-a]pyrimidines showed IC₅₀ variations from 2.7 µM (HEPG2) to >50 µM (MCF7), highlighting cell-type specificity .

Q. What strategies are effective for identifying and quantifying synthetic impurities or degradation products in this compound?

  • Methodological Answer : Impurities often arise from incomplete reactions or side products (e.g., unreacted precursors, N-oxide derivatives). Recommended approaches:
  • LC-MS : Use high-resolution mass spectrometry to detect impurities at ppm levels. For example, piperazine-related byproducts like butane-1,4-diylbis(piperazine) derivatives can be identified via m/z ratios .

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions to simulate degradation pathways .

  • Stability-Indicating HPLC : Develop a method with baseline separation of degradation peaks (e.g., column: Zorbax SB-C18, gradient elution) .

    • Data Table : Common Impurities in Piperazine Derivatives
Impurity NameSourceDetection MethodReference
Butane-1,4-diylbis(piperazine)Side reaction during cyclizationLC-MS (m/z 281.2)
N-Oxide derivativesOxidation during storageHPLC (RT 8.2 min)

Additional Considerations

  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinity to biological targets like DPP-IV or kinase enzymes, guiding functional studies .
  • Safety Handling : Store the compound at 2–8°C in airtight containers to prevent hygroscopic degradation. Use PPE (gloves, goggles) during handling due to potential irritancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride
Reactant of Route 2
2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.